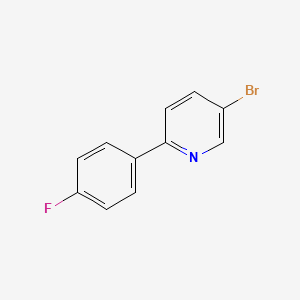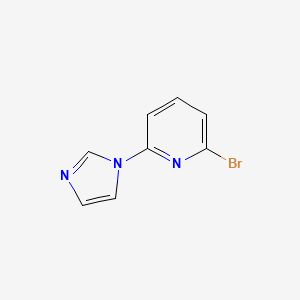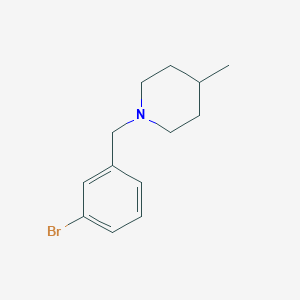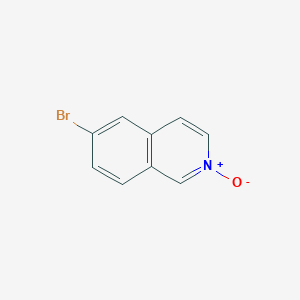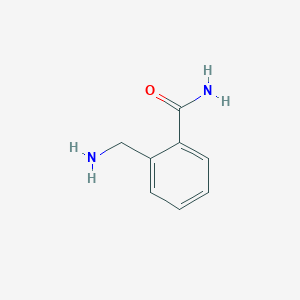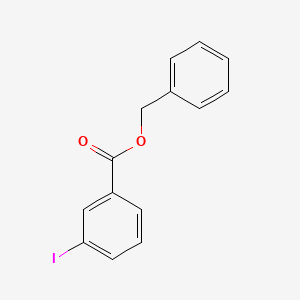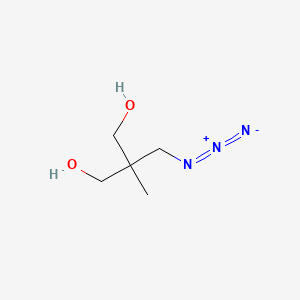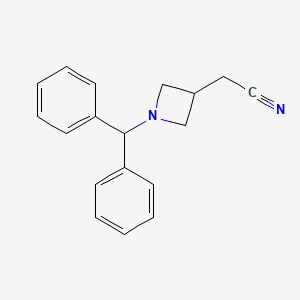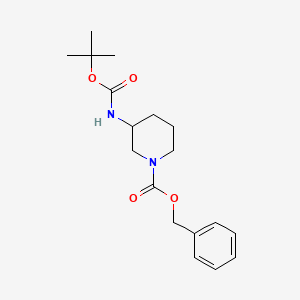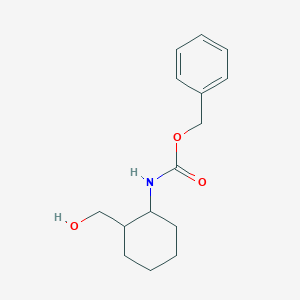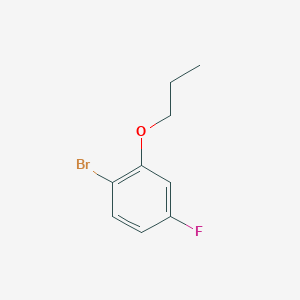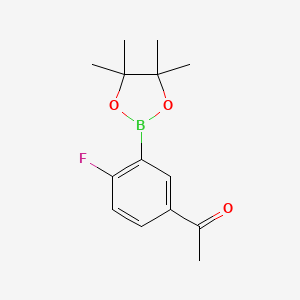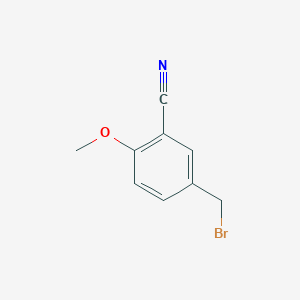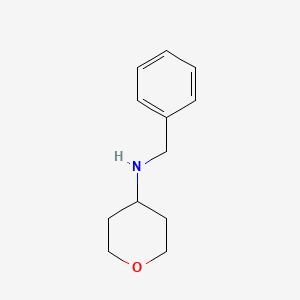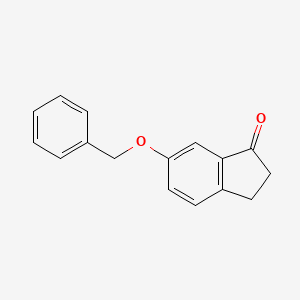
6-(苄氧基)-2,3-二氢-1H-茚-1-酮
描述
The compound 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one. For instance, the first paper examines the geometric parameters and vibrational frequencies of a structurally related compound using computational methods, which could be relevant for understanding the molecular structure of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one . The second paper discusses the synthesis of a compound with a similar benzodioxepin backbone, which might offer clues about synthetic routes that could be adapted for the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one . The third paper provides information on the conformational and configurational disorder in a compound with a related molecular structure, which could be indicative of the behavior of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one under similar conditions .
Synthesis Analysis
The synthesis of related compounds involves several steps, including isomerization, Dieckmann condensation, saponification, decarboxylation, and various protection and deprotection reactions . These methods could potentially be applied to the synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, with appropriate modifications to account for the differences in molecular structure. The synthesis of such compounds often requires careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one has been studied using computational methods, such as ab initio molecular orbital calculations and density functional theory, which can predict geometric parameters and vibrational frequencies . These studies can provide a detailed understanding of the molecular structure, which is crucial for predicting the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactions of related compounds involve various functional group transformations and the formation of specific structural motifs, such as benzodioxepin rings . Understanding these reactions can help in predicting the reactivity of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one and in designing synthetic routes for its preparation.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using experimental techniques like FT-IR spectroscopy and cyclic voltammetry . These studies provide valuable information on the vibrational spectra and electrode potentials, which are important for understanding the behavior of the compounds in different environments. The conformational and configurational disorder observed in similar compounds also affects their physical properties, such as solubility and melting point .
科学研究应用
串联过程和氢转移研究
6-苯基富烯与 6-(苄氧基)-2,3-二氢-1H-茚-1-酮密切相关,已被研究其在热活化氢转移引发级联过程中的能力。这一过程导致苯并[f]茚的形成,为了解在类似条件下结构相似的化合物(如 6-(苄氧基)-2,3-二氢-1H-茚-1-酮)的行为提供了见解 (Alajarín 等人,2016)。
合成与催化
二苄基-(1S*,2S*)-2,3-二氢-1H-茚-1,2-二羧酸酯的合成已使用非对映异构双烷氧羰基化反应实现。该合成突出了 6-(苄氧基)-2,3-二氢-1H-茚-1-酮在类似化学合成途径中的潜在效用 (Olivieri 等人,2023)。
新型衍生物的合成
已经开发出一种合成 2-(4-氨基取代的亚苄基)茚酮衍生物的新程序,该衍生物与 6-(苄氧基)-2,3-二氢-1H-茚-1-酮在结构上相关。这些衍生物代表了一类新的 1-茚酮,展示了该化合物产生各种化学显着衍生物的多功能性 (Rahimpour 等人,2018)。
抗氧化和抗高血糖活性
由 5,6-二甲氧基-2,3-二氢-1H-茚-1-酮(一种类似于 6-(苄氧基)-2,3-二氢-1H-茚-1-酮的化合物)合成的化合物已显示出有希望的体外抗氧化活性和显着的体内抗高血糖作用。这表明 6-(苄氧基)-2,3-二氢-1H-茚-1-酮 在开发治疗氧化应激和糖尿病的药物中具有潜在的生物医学应用 (Kenchappa 等人,2017)。
生物催化合成应用
6-(苄氧基)-2,3-二氢-1H-茚-1-酮在生物催化合成中也可能具有应用,如喹喔啉酮和苯并恶嗪酮的合成所示,显示了其在环境友好化学合成中的潜力 (Petronijević 等人,2017)。
缓蚀
对与 6-(苄氧基)-2,3-二氢-1H-茚-1-酮密切相关的茚酮衍生物的研究表明,它们在酸性溶液中作为低碳钢的缓蚀剂是有效的。这表明 6-(苄氧基)-2,3-二氢-1H-茚-1-酮 在工业防腐中的潜在应用 (Saady 等人,2018)。
属性
IUPAC Name |
6-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYHTJMGZJVEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625626 | |
| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25083-80-1 | |
| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

